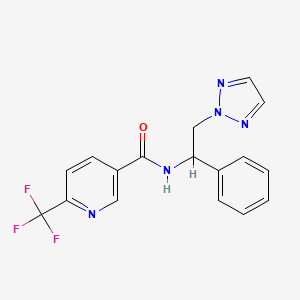
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a useful research compound. Its molecular formula is C17H14F3N5O and its molecular weight is 361.328. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a triazole ring , a phenyl group , and a nicotinamide moiety . Its synthesis typically involves the following steps:
- Formation of the Triazole Ring : This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
- Attachment of the Phenyl Group : The phenyl group can be introduced via methods such as Grignard reaction or Friedel-Crafts alkylation.
- Formation of the Nicotinamide Moiety : This involves the reaction of an amine with an acyl chloride or anhydride to form the nicotinamide structure.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of carbonic anhydrase (CA), which plays a crucial role in various physiological processes including respiration and acid-base balance. Inhibition studies have indicated significant activity against specific isoforms of CA, suggesting its utility in therapeutic applications against diseases like glaucoma and certain cancers .
- Anticancer Properties : Research indicates that compounds with similar structures can induce apoptosis in cancer cells by activating caspases and arresting cell cycle progression. For instance, related triazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating effective inhibition at low concentrations .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
| Activity Type | Target | IC50 Value (µM) | Remarks |
|---|---|---|---|
| Inhibition of hCA II | Carbonic Anhydrase | 0.75 | Selective inhibition observed |
| Antiproliferative | MCF-7 Cells | 0.65 | Induces apoptosis via caspase activation |
| Antiproliferative | HCT-116 Cells | 1.54 | Comparable to standard anticancer agents |
Case Studies
Recent studies have explored the biological effects of similar triazole-based compounds:
- Study on Anticancer Activity : A series of triazole derivatives were tested for their anticancer properties against MCF-7 and HCT-116 cell lines, revealing that some compounds exhibited IC50 values in the low micromolar range, indicating potent cytotoxic effects .
- Enzyme Inhibition Study : Another investigation focused on the inhibition of human carbonic anhydrases (hCA I and II), where several derivatives were found to selectively inhibit hCA at nanomolar concentrations, showcasing their potential as therapeutic agents in oncology .
属性
IUPAC Name |
N-[1-phenyl-2-(triazol-2-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O/c18-17(19,20)15-7-6-13(10-21-15)16(26)24-14(11-25-22-8-9-23-25)12-4-2-1-3-5-12/h1-10,14H,11H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJSBYCHYDRGCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














